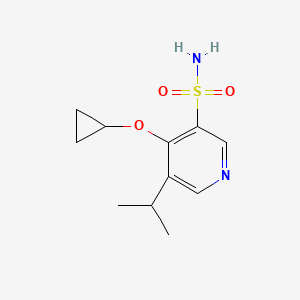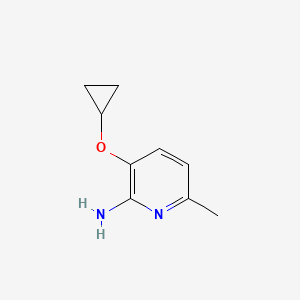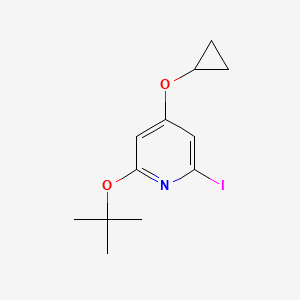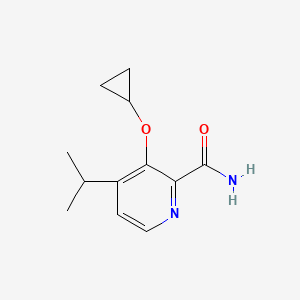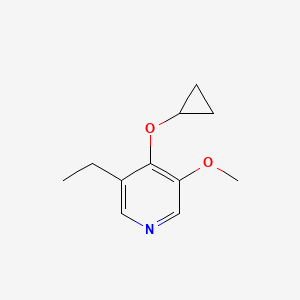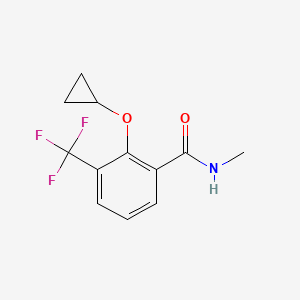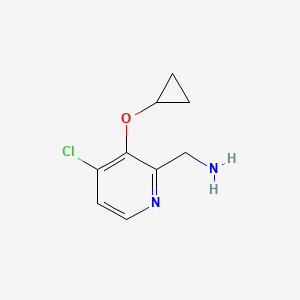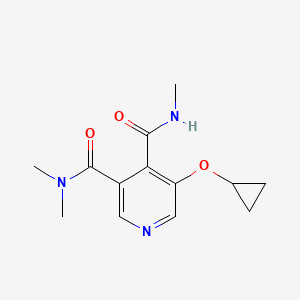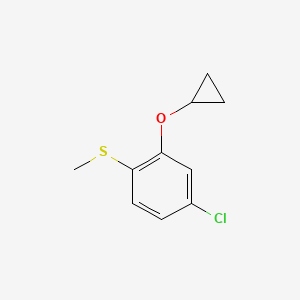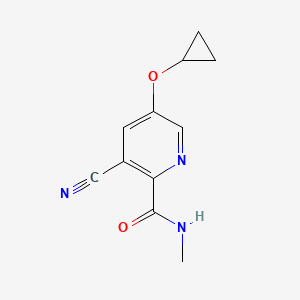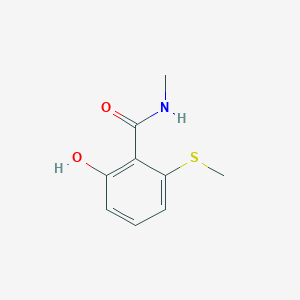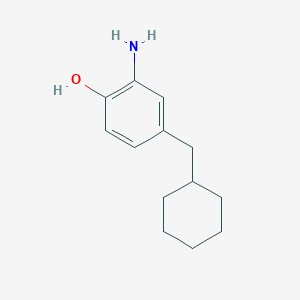
5-Cyclopropoxy-4-ethyl-N-methylpicolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 5-Cyclopropoxy-4-ethyl-N-methylpicolinamide involves several steps. One common method includes the reaction of 4-ethylpicolinic acid with cyclopropyl alcohol in the presence of a dehydrating agent to form the cyclopropoxy derivative. This intermediate is then reacted with N-methylamine to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol and catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
5-Cyclopropoxy-4-ethyl-N-methylpicolinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 5-Cyclopropoxy-4-ethyl-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it has been shown to inhibit certain enzymes and proteins involved in cancer cell proliferation. The compound binds to the active sites of these targets, disrupting their normal function and leading to cell cycle arrest and apoptosis .
Comparación Con Compuestos Similares
5-Cyclopropoxy-4-ethyl-N-methylpicolinamide can be compared with other similar compounds, such as:
N-methylpicolinamide-4-thiol derivatives: These compounds also exhibit anticancer activities and have been studied for their potential as therapeutic agents.
N-methyl-4-phenoxypicolinamide derivatives: These compounds have shown marked antiproliferative activity against various cancer cell lines.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C12H16N2O2 |
|---|---|
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
5-cyclopropyloxy-4-ethyl-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c1-3-8-6-10(12(15)13-2)14-7-11(8)16-9-4-5-9/h6-7,9H,3-5H2,1-2H3,(H,13,15) |
Clave InChI |
JIEZQIOHOXNJSQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=NC=C1OC2CC2)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


